(1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl ring attached to a 4-chlorophenyl group, a piperidin-1-yl group, and a 2-methylpyrimidin-4-yl group. The presence of these functional groups suggests potential reactivity with a variety of other chemical species.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been involved in a variety of reactions. For example, organoboron compounds have been used in a wide range of transformations, including oxidations, aminations, halogenations, and C–C bond formations .Scientific Research Applications
Anticancer and Antimicrobial Potential
Research has explored the synthesis of heterocyclic compounds that incorporate the (1-(4-Chlorophenyl)cyclopentyl) moiety, showing significant promise in anticancer and antimicrobial applications. For example, a study focused on the synthesis of novel biologically potent compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, demonstrated notable anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, highlighting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Structural and Theoretical Studies
Another aspect of scientific research involves the structural and theoretical analysis of compounds with similar structures to (1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. Studies have characterized compounds through spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their structural configurations and potential reactivity. For instance, thermal, optical, etching, and structural studies, along with theoretical calculations, have been conducted on related compounds, which could inform the development of new materials or drugs with enhanced properties (Karthik et al., 2021).
Antitubercular Activities
The (1-(4-Chlorophenyl)cyclopentyl) moiety has also been incorporated into compounds evaluated for antitubercular activities. Research in this area has led to the synthesis of compounds with significant inhibitory effects on Mycobacterium tuberculosis, including strains resistant to conventional treatments. This research not only contributes to the fight against tuberculosis but also demonstrates the versatility of the (1-(4-Chlorophenyl)cyclopentyl) framework in medicinal chemistry (Bisht et al., 2010).
Molecular Interaction Studies
Furthermore, the understanding of molecular interactions involving compounds with the (1-(4-Chlorophenyl)cyclopentyl) core has been enhanced through computational studies, such as molecular docking and comparative molecular field analysis (CoMFA). These studies provide valuable information on how such compounds might interact with biological targets, offering a basis for the design of more effective drugs with specific mechanisms of action (Shim et al., 2002).
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-16-24-13-8-20(25-16)28-19-9-14-26(15-10-19)21(27)22(11-2-3-12-22)17-4-6-18(23)7-5-17/h4-8,13,19H,2-3,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILGKNFFSYCEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.